molecular formula C14H18NNa3O17S2 B12069379 Chondroitin disaccharide di-diSB trisodium salt

Chondroitin disaccharide di-diSB trisodium salt

Cat. No.: B12069379
M. Wt: 605.4 g/mol
InChI Key: QTXFYAVTBRRGLE-UHFFFAOYSA-K
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Description

Chondroitin disaccharide di-diSB trisodium salt is a synthetic compound derived from chondroitin sulfate, a glycosaminoglycan found in connective tissues. This compound is characterized by its unique disaccharide structure, which includes sulfated glucuronic acid and galactosamine units. It is commonly used in biochemical research due to its ability to mimic natural chondroitin sulfate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chondroitin disaccharide di-diSB trisodium salt typically involves the enzymatic or chemical degradation of chondroitin sulfate. The process includes:

    Enzymatic Degradation: Using specific enzymes like chondroitinase to cleave chondroitin sulfate into disaccharide units.

    Chemical Sulfation: Introducing sulfate groups to the disaccharide units under controlled conditions, often using sulfur trioxide-pyridine complex or chlorosulfonic acid.

    Purification: The resulting product is purified through techniques such as ion-exchange chromatography and lyophilization to obtain the trisodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. It involves:

    Bulk Enzymatic Hydrolysis: Large-scale enzymatic hydrolysis of chondroitin sulfate.

    Sulfation and Neutralization: Chemical sulfation followed by neutralization with sodium hydroxide to form the trisodium salt.

    Purification and Drying: Advanced purification methods like high-performance liquid chromatography (HPLC) and drying techniques such as spray drying or freeze-drying.

Chemical Reactions Analysis

Types of Reactions

Chondroitin disaccharide di-diSB trisodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or periodic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products

The major products formed from these reactions include various sulfated and non-sulfated derivatives of the disaccharide, which can be used for further biochemical studies.

Scientific Research Applications

Chondroitin disaccharide di-diSB trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a standard for the analysis of glycosaminoglycans and their derivatives.

    Biology: Studied for its role in cell signaling and interaction with proteins.

    Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.

    Industry: Utilized in the production of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of chondroitin disaccharide di-diSB trisodium salt involves its interaction with various molecular targets, including:

    Proteoglycans: It binds to proteoglycans in the extracellular matrix, influencing cell adhesion and migration.

    Enzymes: Acts as a substrate or inhibitor for enzymes involved in glycosaminoglycan metabolism.

    Signaling Pathways: Modulates signaling pathways related to inflammation and tissue repair.

Comparison with Similar Compounds

Similar Compounds

  • Chondroitin disaccharide di-diSE trisodium salt
  • Chondroitin disaccharide Δdi-0S sodium salt
  • Chondroitin disaccharide Δdi-4S sodium salt

Uniqueness

Chondroitin disaccharide di-diSB trisodium salt is unique due to its specific sulfation pattern, which imparts distinct biochemical properties. Unlike other similar compounds, it has a higher affinity for certain proteins and enzymes, making it particularly useful in targeted biochemical studies.

Properties

Molecular Formula

C14H18NNa3O17S2

Molecular Weight

605.4 g/mol

IUPAC Name

trisodium;2-[3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C14H21NO17S2.3Na/c1-4(17)15-8-11(10(32-34(25,26)27)7(3-16)28-13(8)21)30-14-9(31-33(22,23)24)5(18)2-6(29-14)12(19)20;;;/h2,5,7-11,13-14,16,18,21H,3H2,1H3,(H,15,17)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3

InChI Key

QTXFYAVTBRRGLE-UHFFFAOYSA-K

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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